molecular formula C8H7IN2O3 B14813546 3-Cyclopropoxy-6-iodo-2-nitropyridine

3-Cyclopropoxy-6-iodo-2-nitropyridine

Cat. No.: B14813546
M. Wt: 306.06 g/mol
InChI Key: GWFIXOMKNXZYAX-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-6-iodo-2-nitropyridine is a nitro-substituted pyridine derivative characterized by three key functional groups: a cyclopropoxy group (-O-C₃H₅) at position 3, an iodine atom at position 6, and a nitro group (-NO₂) at position 2.

Properties

Molecular Formula

C8H7IN2O3

Molecular Weight

306.06 g/mol

IUPAC Name

3-cyclopropyloxy-6-iodo-2-nitropyridine

InChI

InChI=1S/C8H7IN2O3/c9-7-4-3-6(14-5-1-2-5)8(10-7)11(12)13/h3-5H,1-2H2

InChI Key

GWFIXOMKNXZYAX-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(N=C(C=C2)I)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of pyridine with nitrogen pentoxide (N2O5) in an organic solvent to form the N-nitropyridinium ion, which is then reacted with sulfur dioxide (SO2) and bisulfite (HSO3-) in water to yield 3-nitropyridine . Subsequent iodination and cyclopropoxylation steps are carried out under controlled conditions to obtain the final product.

Industrial Production Methods

Industrial production methods for 3-Cyclopropoxy-6-iodo-2-nitropyridine are not well-documented in the public domain. the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-6-iodo-2-nitropyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.

    Oxidation Reactions: The cyclopropoxy group can be oxidized to form different functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Reduction Reactions: Reducing agents like hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) are typically used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

    Reduction Reactions: The major product is 3-Cyclopropoxy-6-iodo-2-aminopyridine.

    Oxidation Reactions: Products vary based on the extent of oxidation and the specific oxidizing agent used.

Scientific Research Applications

3-Cyclopropoxy-6-iodo-2-nitropyridine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-6-iodo-2-nitropyridine involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the iodine atom and cyclopropoxy group can influence the compound’s reactivity and binding properties. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 3-cyclopropoxy-6-iodo-2-nitropyridine with structurally related pyridine derivatives, emphasizing substituent positions, molecular weights, and applications:

Compound Name Substituents (Position) Molecular Weight Key Properties/Applications References
This compound 3-O-C₃H₅, 6-I, 2-NO₂ ~297.01* Halogen-bond donor; cross-coupling intermediate
6-Chloro-2-methoxy-3-nitropyridine 2-OCH₃, 6-Cl, 3-NO₂ 188.57 Synthetic intermediate for pharmaceuticals
6-Chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine 6-Cl, 3-NO₂, 2-NH-C₃H₇ ~215.65* Anticancer activity (preclinical studies)
3-Methoxy-6-(trifluoromethyl)pyridin-2-amine 3-OCH₃, 6-CF₃, 2-NH₂ ~192.14* Potential agrochemical/drug intermediate

*Calculated based on substituent contributions.

Key Observations:
  • Substituent Effects: Cyclopropoxy vs. Iodo vs. Chloro/Trifluoromethyl: The iodine atom at position 6 offers superior leaving group ability compared to chlorine, making the compound more reactive in metal-catalyzed cross-coupling reactions. In contrast, trifluoromethyl groups (as in 3-methoxy-6-(trifluoromethyl)pyridin-2-amine) increase lipophilicity and metabolic stability . Nitro Group Position: The nitro group at position 2 in the target compound (vs.

Spectroscopic Characterization

While specific data for the target compound are unavailable, infrared (IR) and Raman spectroscopy (as outlined in ) would typically be employed to confirm functional groups like nitro (-NO₂ stretching ~1520–1350 cm⁻¹) and cyclopropoxy (C-O-C stretching ~1250–1150 cm⁻¹) .

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